(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide
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Overview
Description
(Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, a cyano group, and various aromatic substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a substituted benzaldehyde with thiosemicarbazide under acidic conditions to form a thiazolidinone intermediate.
Introduction of the Cyano Group: The cyano group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone intermediate and malononitrile.
Substitution Reactions: The final compound is obtained by introducing the methoxybenzyl and p-tolyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl and p-tolyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Antimicrobial Agents: Thiazolidinone derivatives are known for their antimicrobial properties, making this compound a candidate for developing new antibiotics.
Medicine
Anti-inflammatory and Anticancer Agents: The compound’s structure suggests potential anti-inflammatory and anticancer activities, which can be explored in preclinical and clinical studies.
Industry
Pharmaceuticals: The compound can be used in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The cyano group and thiazolidinone ring may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.
Benzylidene Thiazolidinones: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
The unique combination of the cyano group, methoxybenzyl, and p-tolyl substituents in (Z)-2-cyano-2-(5-(3-methoxybenzyl)-4-oxo-3-(p-tolyl)thiazolidin-2-ylidene)-N-(p-tolyl)acetamide distinguishes it from other thiazolidinone derivatives, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-18-7-11-21(12-8-18)30-26(32)24(17-29)28-31(22-13-9-19(2)10-14-22)27(33)25(35-28)16-20-5-4-6-23(15-20)34-3/h4-15,25H,16H2,1-3H3,(H,30,32)/b28-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFKKGQIDSLSC-COOPMVRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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